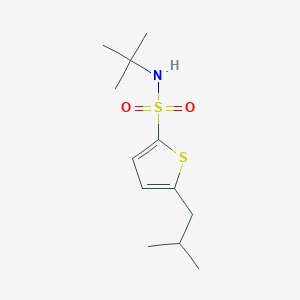

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

Overview

Description

“N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide” likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The “tert-Butyl” and “isobutyl” groups are types of alkyl groups, which are chains of carbon atoms attached to the molecule . The “sulfonamide” part of the name suggests the presence of a sulfonamide group (-S(=O)2-NH2), which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom .

Molecular Structure Analysis

The exact molecular structure of “this compound” would depend on the specific locations of the tert-butyl, isobutyl, and sulfonamide groups on the thiophene ring .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds often undergo reactions such as the Ritter reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For example, tert-butyl groups can affect the self-assembly behavior of organic molecules on surfaces .Scientific Research Applications

Chemical Synthesis and Derivative Formation:

- N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide is used in the preparation of dianions, enabling the formation of various 5-substituted thiophene-2-sulfonamides (Graham & Scholz, 1991).

- It's involved in the creation of precursors for 1,3,4‐Thiadiazolesulfonamides, important in the synthesis of sulfonamide derivatives (Pedregosa et al., 1996).

Chemical Reactions and Modifications:

- Utilized in the chemoselective nitration of aromatic sulfonamides, demonstrating high selectivity for sulfonamide functionalized aryl systems (Kilpatrick et al., 2013).

- Serves as a starting point for the synthesis of various sulfinyl-containing compounds through activation with N-bromosuccinimide (Wei & Sun, 2015).

Molecular Structure and Analysis:

- The compound and its derivatives are studied for their crystal structures, providing insights into the arrangement and interactions within the molecule (Yan et al., 2007).

- Quantum-chemical calculations are performed on similar sulfonamide compounds to determine their equilibrium geometry and molecular orbital involvement (Yu et al., 2022).

Innovative Chemical Processes:

- It plays a role in the aziridination of olefins, acting as a nitrogen source in metal-free aziridination processes (Minakata et al., 2006).

- Involvement in iodine-catalyzed sulfonylation of sulfonyl hydrazides, presenting an eco-friendly method for the synthesis of various sulfonamides (Chen et al., 2019).

Environmental Chemistry:

- The compound is relevant in the study of hydrolysis of organophosphorus pesticides, with its degradation products and hydrolysis pathways being of environmental importance (Hong et al., 1998).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-tert-butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2S2/c1-9(2)8-10-6-7-11(16-10)17(14,15)13-12(3,4)5/h6-7,9,13H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUWFYRLRHCXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(S1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467354 | |

| Record name | N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146013-28-7 | |

| Record name | N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

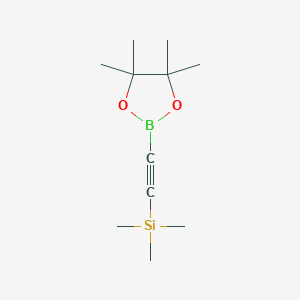

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)

![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)

![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)